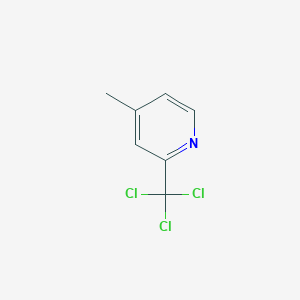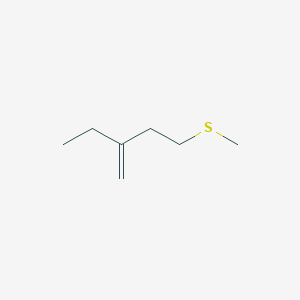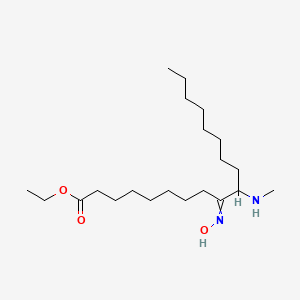
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate is a complex organic compound with significant interest in various scientific fields. This compound features both hydroxyimino and methylamino functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate typically involves the reaction of a suitable precursor with ethyl esters and amines under controlled conditions. The process often includes:
Nucleophilic Substitution: The initial step involves the substitution of a halogenated precursor with an amine group to introduce the methylamino functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The methylamino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives.
Scientific Research Applications
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the methylamino group can engage in nucleophilic attacks and form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Utilized in organic synthesis for its reactivity.
Uniqueness
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both oxidative and reductive capabilities.
Properties
CAS No. |
66091-56-3 |
|---|---|
Molecular Formula |
C21H42N2O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
ethyl 9-hydroxyimino-10-(methylamino)octadecanoate |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-7-8-10-13-16-19(22-3)20(23-25)17-14-11-9-12-15-18-21(24)26-5-2/h19,22,25H,4-18H2,1-3H3 |
InChI Key |
MILMWAOTKHBEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
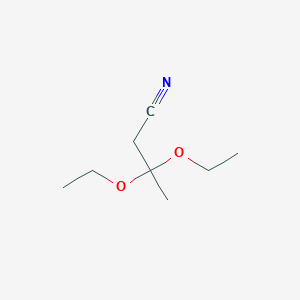
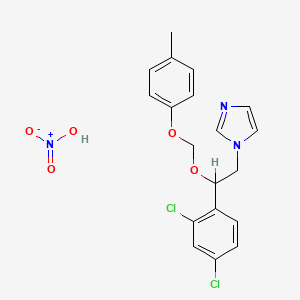
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
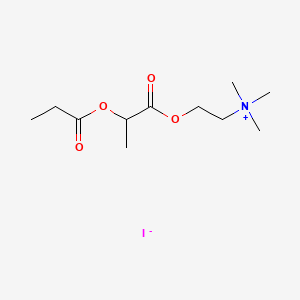
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)

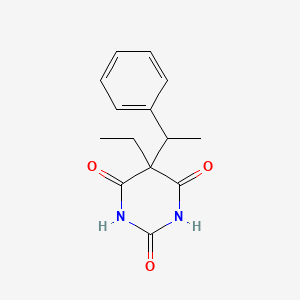



![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
